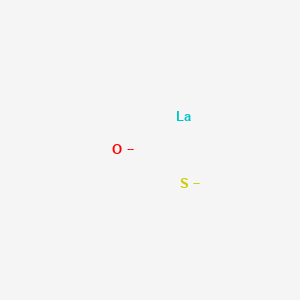
Lanthanum sulfur oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum sulfur oxide is a compound that combines lanthanum, sulfur, and oxygen Lanthanum is a rare-earth element known for its various applications in modern technology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum sulfur oxide can be synthesized through various methods, including:
Solid-State Reactions: This involves heating lanthanum oxide with sulfur at elevated temperatures to form this compound.
Hydrothermal Synthesis: This method involves reacting lanthanum salts with sulfur sources in an aqueous solution under high pressure and temperature.
Sol-Gel Method: This technique involves the transition of a system from a liquid “sol” into a solid “gel” phase, which can then be calcined to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or hydrothermal synthesis due to their scalability and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form lanthanum oxide and sulfur dioxide.
Reduction: It can also be reduced using hydrogen to form lanthanum sulfide and water.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various reagents depending on the desired substitution, such as halogens or other chalcogens.
Major Products Formed:
Oxidation: Lanthanum oxide and sulfur dioxide.
Reduction: Lanthanum sulfide and water.
Substitution: Various substituted lanthanum compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Lanthanum sulfur oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is studied for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Industry: this compound is used in the production of advanced materials, including ceramics and electronic components, due to its high thermal stability and unique electronic properties.
Wirkmechanismus
The mechanism by which lanthanum sulfur oxide exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, it can facilitate the transfer of electrons between reactants, thereby speeding up chemical reactions. In biological applications, it can bind to specific molecules, enhancing imaging contrast or delivering therapeutic agents to targeted cells.
Vergleich Mit ähnlichen Verbindungen
Lanthanum sulfur oxide can be compared with other similar compounds, such as:
Lanthanum Oxide (La₂O₃): Primarily used in catalysts and optical materials.
Lanthanum Sulfide (La₂S₃): Used in optoelectronic devices and as a high-temperature lubricant.
Lanthanum Chloride (LaCl₃): Used in water treatment and as a precursor for other lanthanum compounds.
Uniqueness: this compound is unique due to its combination of sulfur and oxygen, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics.
By understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can appreciate the versatility and potential of this compound in various fields.
Eigenschaften
CAS-Nummer |
56802-53-0 |
|---|---|
Molekularformel |
LaOS-4 |
Molekulargewicht |
186.97 g/mol |
IUPAC-Name |
lanthanum;oxygen(2-);sulfide |
InChI |
InChI=1S/La.O.S/q;2*-2 |
InChI-Schlüssel |
FQWAUBWUKKHBJO-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[S-2].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


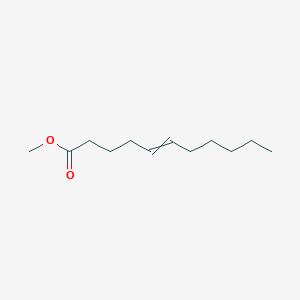
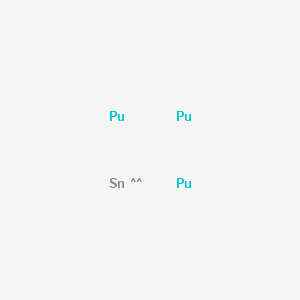
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)

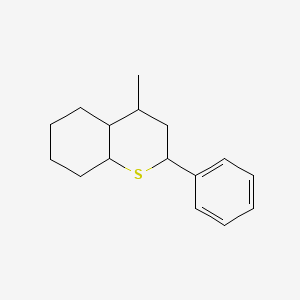
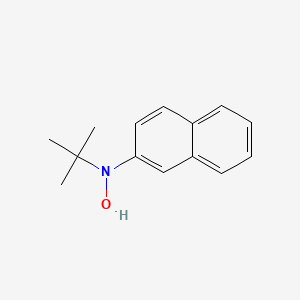
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
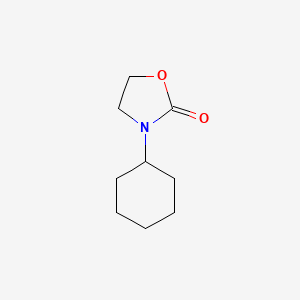

![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
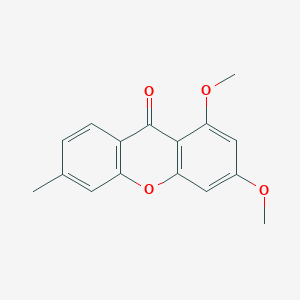
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)

